
9-Decenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decenyl benzoate: is an organic compound with the molecular formula C17H24O2 . It is an ester formed from the reaction of benzoic acid and 9-decen-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-decenyl benzoate typically involves the esterification of benzoic acid with 9-decen-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the continuous addition of benzoic acid and 9-decen-1-ol into a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote the formation of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 9-Decenyl benzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the 9-decenyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: 9-Decenyl benzoate is used as an intermediate in organic synthesis. It can be used to prepare other esters, alcohols, and amides through various chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the development of bioactive molecules .
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential as pharmaceutical intermediates or active ingredients in drug formulations .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Mechanism of Action
The mechanism of action of 9-decenyl benzoate primarily involves its interaction with enzymes and other molecular targets. As an ester, it can be hydrolyzed by esterases to produce benzoic acid and 9-decen-1-ol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness: 9-Decenyl benzoate is unique due to its specific structure, which combines the properties of a long-chain alkene with an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
94108-33-5 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
dec-9-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2 |
InChI Key |
KTKUVSSAEZNITC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


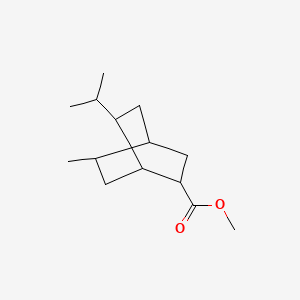
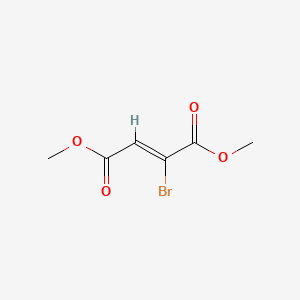
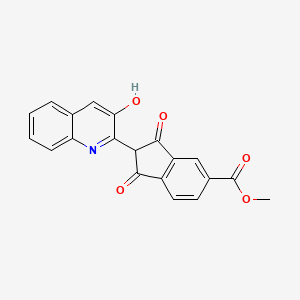
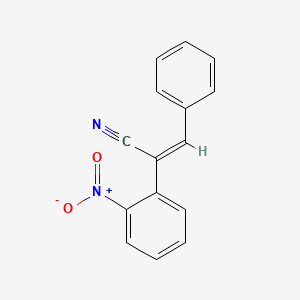
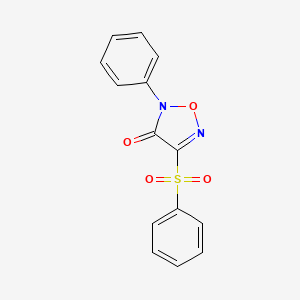

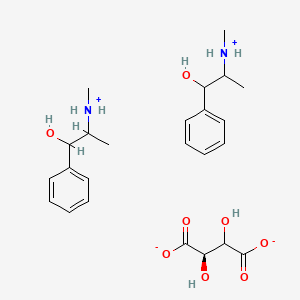
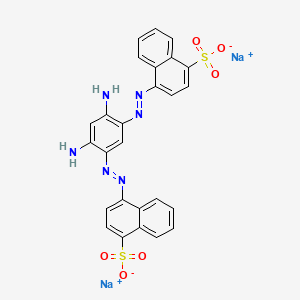

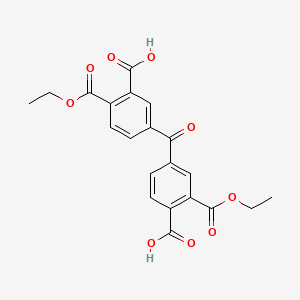
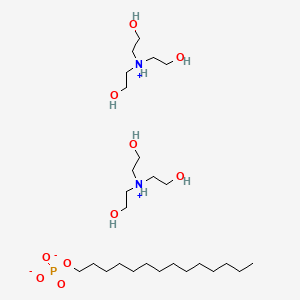
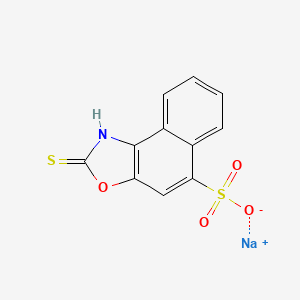
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

